Edasalonexent

Overview

Description

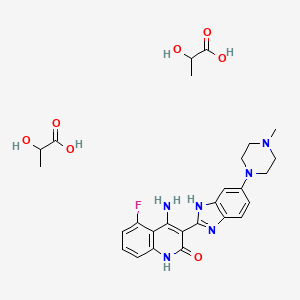

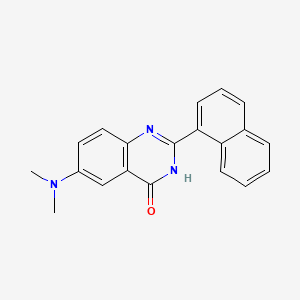

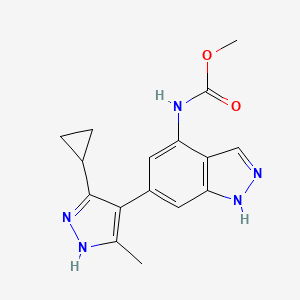

Edasalonexent is a novel small molecule compound designed to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. It is being developed as a potential disease-modifying treatment for Duchenne muscular dystrophy, a severe genetic disorder characterized by progressive muscle degeneration and weakness . This compound is composed of two bioactive components: salicylic acid and docosahexaenoic acid, which are covalently linked to inhibit NF-κB upon intracellular cleavage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Edasalonexent is synthesized through a series of chemical reactions that involve the covalent linkage of salicylic acid and docosahexaenoic acid. The synthesis begins with the activation of the carboxyl group of salicylic acid, followed by its reaction with an amine group of docosahexaenoic acid to form an amide bond . The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This is achieved through optimization of reaction conditions, purification processes such as recrystallization or chromatography, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: Edasalonexent undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the amide bond in this compound releases its bioactive components, salicylic acid and docosahexaenoic acid .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions are used to hydrolyze the amide bond, releasing salicylic acid and docosahexaenoic acid.

Oxidation and Reduction: Standard oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used to modify the functional groups in this compound.

Major Products Formed: The major products formed from the hydrolysis of this compound are salicylic acid and docosahexaenoic acid .

Scientific Research Applications

Mechanism of Action

This compound exerts its effects by inhibiting the NF-κB pathway, which is a key driver of inflammation and muscle degeneration in Duchenne muscular dystrophy . Upon intracellular cleavage, this compound releases salicylic acid and docosahexaenoic acid, which inhibit the activation of NF-κB . This inhibition reduces the expression of pro-inflammatory genes and promotes muscle regeneration .

Comparison with Similar Compounds

Edasalonexent is unique in its dual-component structure, combining salicylic acid and docosahexaenoic acid to inhibit NF-κB. Similar compounds include:

Glucocorticoids: These are commonly used to reduce inflammation in Duchenne muscular dystrophy but have significant side effects such as growth inhibition and weight gain.

This compound stands out due to its well-tolerated profile and its ability to inhibit NF-κB without the adverse effects associated with long-term glucocorticoid use .

Properties

IUPAC Name |

N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLBBYLGWHUHRW-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCNC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204317-86-1 | |

| Record name | Edasalonexent [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204317861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edasalonexent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EDASALONEXENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF3Z6434KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.